Comprehensive Technical Guide on 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione: Structural Dynamics, Synthesis, and Pharmacological Applications
Comprehensive Technical Guide on 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione: Structural Dynamics, Synthesis, and Pharmacological Applications
Executive Summary
As drug development paradigms shift towards highly functionalized small molecules, the 1,2,4-triazolidine-3-thione scaffold has emerged as a privileged pharmacophore. Specifically, 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS: 39263-68-8) represents a critical synthetic target due to its profound biological activities, including potent Acetylcholinesterase (AChE) inhibition and antioxidant properties [[1]](). This whitepaper provides an in-depth analysis of its molecular architecture, the causal mechanics behind its green synthesis, and its validated pharmacological profile.
Structural Elucidation & Molecular Dynamics
The chemical identity of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is defined by its highly substituted five-membered heterocyclic core containing three nitrogen atoms and one sulfur atom.
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Chemical Formula: C10H13N3S
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SMILES String: S=C1N(C2=CC=CC=C2)NC(C)(C)N1 [[1]]()
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Structural Topology: The molecule features a 1,2,4-triazolidine ring where the C3 position is oxidized to a thione (=S). The N2 position is substituted with a lipophilic phenyl ring, while the C5 position features a gem-dimethyl group.
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Molecular Dynamics: The thione moiety acts as a powerful hydrogen bond acceptor, while the N1 and N4 secondary amines serve as hydrogen bond donors. This amphiphilic hydrogen-bonding network, combined with the lipophilicity of the phenyl and dimethyl groups, allows the molecule to easily cross biological membranes and anchor securely within enzyme active sites 2.
Mechanistic Causality in Synthesis
The synthesis of 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is achieved via the cyclocondensation of 2-phenylthiosemicarbazide with acetone 3.
The Causal Mechanism:
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Electrophilic Activation: A catalyst (such as Meglumine, an ionic liquid, or Vitamin B1) activates the carbonyl carbon of acetone via hydrogen bonding or protonation, significantly increasing its electrophilicity 4.
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Nucleophilic Attack: The terminal primary amine (N1) of 2-phenylthiosemicarbazide executes a nucleophilic attack on the activated carbonyl carbon, forming a transient hemiaminal intermediate.
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Cyclodehydration: The secondary amine (N4) subsequently attacks the same carbon. Driven by the thermodynamic stability of the resulting five-membered ring, a molecule of water is expelled, yielding the gem-dimethyl substituted C5 carbon [[3]]().
Fig 1: Catalytic cyclocondensation pathway for 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione.
Validated Experimental Workflow (Step-by-Step)
To ensure high atom economy and adherence to green chemistry principles, the following self-validating protocol utilizes an aqueous meglumine-catalyzed system 5.
Reagents: 2-Phenylthiosemicarbazide (1.0 mmol), Acetone (1.2 mmol), Meglumine (15 mol%), Distilled Water (8.0 mL).
Procedure:
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Catalyst Initiation: In a 50 mL round-bottom flask, dissolve 15 mol% meglumine in 8.0 mL of distilled water. Causality: Meglumine acts as a homogeneous, biodegradable base catalyst. Its polyhydroxy structure ensures complete aqueous solubility while providing a mildly alkaline environment that enhances the nucleophilicity of the thiosemicarbazide 5.
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Reactant Addition: Add 1.0 mmol of 2-phenylthiosemicarbazide to the solution, followed by the dropwise addition of 1.2 mmol of acetone. The slight excess of acetone drives the equilibrium toward product formation.
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Ambient Cyclocondensation: Stir the mixture continuously at room temperature (25°C). Causality: Ambient temperature prevents the thermal degradation of the sensitive thione moiety while the catalyst sufficiently lowers the activation energy for cyclization 3.
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Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the precursor spot typically occurs within 5 to 10 minutes 3.
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Isolation: The product will precipitate as a solid. Isolate the crude product via vacuum filtration and wash the filter cake with ice-cold water to remove residual meglumine.
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Purification & Characterization: Recrystallize from absolute ethanol. Confirm the structure via
H NMR (DMSO- ) to verify the presence of the gem-dimethyl protons (singlet, ~1.5 ppm) and the aromatic protons (multiplet, 7.1-7.6 ppm) 3.
Quantitative Data: Reaction Optimization
The synthesis of 1,2,4-triazolidine-3-thiones has been heavily optimized in recent literature to move away from harsh, energy-intensive conditions. The table below summarizes the quantitative performance of various catalytic systems.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Environmental Impact |
| Meglumine (15 mol%) 3 | Water | Room Temp | 5 - 10 min | 92 - 95% | Low (Biodegradable) |
| Acidic Ionic Liquid 4 | H | Room Temp | 10 - 15 min | 88 - 94% | Low (Reusable) |
| Vitamin B1 (Thiamine HCl) 6 | Water | Room Temp | 20 - 30 min | 90 - 96% | Low (Natural Organocatalyst) |
| Uncatalyzed (Control) [[2]]() | Ethanol | Reflux (78°C) | 12 - 24 hours | < 50% | High (Energy Intensive) |
Pharmacological Profiling & Target Kinetics
1,2,4-triazolidine-3-thiones have been extensively validated as potent, competitive inhibitors of Acetylcholinesterase (AChE), making them highly relevant in the management of Alzheimer's disease and other cholinergic neuropathies 7.
The structural causality for this activity lies in the molecule's ability to span the enzyme's active site gorge. The lipophilic 2-phenyl ring engages in
Fig 2: Mechanism of action for AChE inhibition by 1,2,4-triazolidine-3-thione derivatives.
References
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[4] Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches. PubMed (nih.gov).4
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[5] An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. OUCI (dntb.gov.ua). 5
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[3] An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in. Indian Academy of Sciences (ias.ac.in). 3
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[6] Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and aryl aldehydes/cyclic ketones/aryl ketones/isatins. ResearchGate. 6
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[2] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.2
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[1] 39263-68-8 | 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione. BLDpharm. 1
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[7] Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors... PubMed (nih.gov). 7
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An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. OUCI (dntb.gov.ua).
Sources
- 1. 39263-68-8|5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
